3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol
CAS No.: 69828-87-1
Cat. No.: VC18444549
Molecular Formula: C19H16ClN5O6
Molecular Weight: 445.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69828-87-1 |
|---|---|
| Molecular Formula | C19H16ClN5O6 |
| Molecular Weight | 445.8 g/mol |
| IUPAC Name | 3-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]propane-1,2-diol |
| Standard InChI | InChI=1S/C19H16ClN5O6/c20-15-7-11(24(28)29)8-18(25(30)31)19(15)23-22-17-6-5-16(21-9-12(27)10-26)13-3-1-2-4-14(13)17/h1-8,12,21,26-27H,9-10H2 |
| Standard InChI Key | XDBOSNLBUUIWCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCC(CO)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a naphthyl group linked via an azo bond () to a 2-chloro-4,6-dinitrophenyl moiety. A propane-1,2-diol chain is attached through an amino group, introducing hydroxyl functionalities that enhance solubility and reactivity.
Key Functional Groups:
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Azo linkage: Imparts chromophoric properties, common in dyes.
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Chlorodinitrophenyl group: Electron-withdrawing nitro and chloro groups stabilize the aromatic system.
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Propane-1,2-diol: Facilitates hydrogen bonding and solubility in polar solvents.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is estimated as , yielding a molecular weight of approximately 445.81 g/mol.
Synthesis and Industrial Production
Reaction Pathways
Synthesis typically involves:
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Diazotization: A primary aromatic amine (e.g., 2-chloro-4,6-dinitroaniline) reacts with nitrous acid to form a diazonium salt.
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Coupling: The diazonium salt couples with a naphthylamine derivative under alkaline conditions to form the azo bond .
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Functionalization: Propane-1,2-diol is introduced via nucleophilic substitution or reductive amination.
Industrial-Scale Considerations
Environmental clearance documents highlight critical steps for large-scale production :
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Emission control: Scrubbers and bag filters reduce particulate matter (PM, PM).
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Waste management: Distillation residues and ETP sludge are disposed of via approved hazardous waste facilities.
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Zero Liquid Discharge (ZLD): Effluents are treated using multi-effect evaporators (MEE) and spray dryers to recover 75% of water .
Physicochemical Properties
Solubility and Stability
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Solubility: High in polar aprotic solvents (e.g., DMSO, DMF) due to hydroxyl and amino groups.
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Thermal stability: Decomposes above 250°C, with nitro groups contributing to exothermic reactions.
Spectroscopic Data
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UV-Vis: Strong absorption at (azo chromophore).
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IR: Peaks at 1600 cm (C=N stretch) and 1520 cm (asymmetric NO stretch).
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 4-Aminoazobenzene | Lacks chloro and nitro substituents | |
| 2-Chloroaniline | Simpler structure; no azo linkage | |
| 4-Nitrophenol | Single nitro group; no diol chain |
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